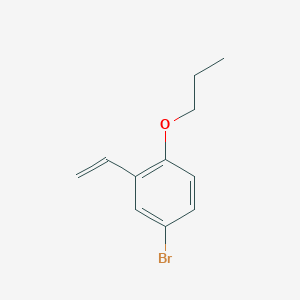
2-Propoxy-5-bromostyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propoxy-5-bromostyrene: is an organic compound that belongs to the class of styrene derivatives It is characterized by the presence of a bromine atom at the 5-position and a propoxy group at the 2-position of the styrene moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxy-5-bromostyrene can be achieved through several methods. One common approach involves the bromination of 2-propoxystyrene. This reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2-Propoxy-5-bromostyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Polymerization: The styrene moiety allows for polymerization reactions to form polystyrene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include sodium amide, thiolates, and alkoxides under basic conditions.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate, are commonly used.
Polymerization: Radical initiators such as benzoyl peroxide or AIBN are employed under controlled temperature conditions.
Major Products Formed:
Substitution Reactions: Products include substituted styrenes with various functional groups.
Coupling Reactions: Biaryl compounds with diverse substituents.
科学研究应用
2-Propoxy-5-bromostyrene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: Its polymerization products are used in the development of advanced materials with specific properties.
Medicinal Chemistry: It is explored for the synthesis of bioactive compounds with potential therapeutic applications.
Catalysis: It is used in the development of catalysts for various organic transformations.
作用机制
The mechanism of action of 2-Propoxy-5-bromostyrene in chemical reactions involves the activation of the bromine atom and the styrene moiety. The bromine atom acts as a leaving group in substitution and coupling reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The styrene moiety undergoes polymerization through radical initiation, leading to the formation of polystyrene derivatives.
相似化合物的比较
2-Methoxy-5-bromostyrene: Similar structure with a methoxy group instead of a propoxy group.
2-Ethoxy-5-bromostyrene: Similar structure with an ethoxy group instead of a propoxy group.
2-Propoxy-4-bromostyrene: Bromine atom at the 4-position instead of the 5-position.
Uniqueness: 2-Propoxy-5-bromostyrene is unique due to the specific positioning of the propoxy group and the bromine atom, which influences its reactivity and the types of reactions it can undergo. This unique structure allows for selective functionalization and the development of specialized materials and compounds.
属性
IUPAC Name |
4-bromo-2-ethenyl-1-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-3-7-13-11-6-5-10(12)8-9(11)4-2/h4-6,8H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBPLEYMXGWNGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














